Hexyl picolinate

Übersicht

Beschreibung

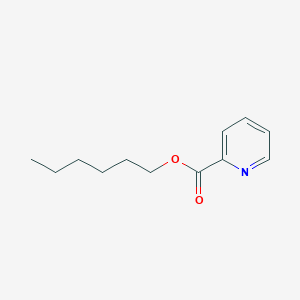

Hexyl picolinate is an organic compound that belongs to the class of pyridine carboxylates It is characterized by a hexyl group attached to the nitrogen atom of the pyridine ring and a carboxylate group at the second position of the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hexyl picolinate can be synthesized through esterification reactions. One common method involves the reaction of pyridine-2-carboxylic acid with hexanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of hexyl pyridine-2-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: Hexyl picolinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Pyridine-2-carboxylic acid derivatives.

Reduction: Hexyl pyridine-2-methanol.

Substitution: Various substituted pyridine derivatives depending on the substituent used.

Wissenschaftliche Forschungsanwendungen

Hexyl picolinate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and as a ligand in coordination chemistry.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of hexyl pyridine-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, while the ester group can form hydrogen bonds with amino acid residues. These interactions can disrupt the normal function of the enzyme, leading to its inhibition.

Vergleich Mit ähnlichen Verbindungen

Hexyl picolinate can be compared with other pyridine carboxylates such as:

- Methyl pyridine-2-carboxylate

- Ethyl pyridine-2-carboxylate

- Butyl pyridine-2-carboxylate

Uniqueness: this compound is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and interaction with biological targets. The hexyl group provides increased hydrophobicity compared to shorter alkyl chains, which can be advantageous in certain applications.

Biologische Aktivität

Hexyl picolinate is an organic compound that has garnered attention for its potential biological activities, particularly in the context of neuroprotection, immune modulation, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant research findings, case studies, and data tables to illustrate its effects.

Chemical Structure and Properties

This compound is an ester formed from hexanol and picolinic acid. The chemical formula can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 207.27 g/mol

The structure consists of a hexyl group attached to the picolinate moiety, which is derived from the amino acid tryptophan. Picolinic acid itself has been studied for various biological effects, including neuroprotective properties and modulation of immune responses.

Neuroprotective Effects

Research indicates that picolinic acid, a metabolite of tryptophan, exhibits neuroprotective properties. This compound may share similar mechanisms due to its structural relationship with picolinic acid. Studies have shown that picolinic acid can enhance macrophage functions and exhibit anti-inflammatory effects in the central nervous system (CNS) .

Table 1: Reported Neuroprotective Effects of Picolinic Acid

| Effect | Concentration | Reference |

|---|---|---|

| Enhances macrophage effector functions | 1-4 mM | |

| Induces expression of inflammatory proteins | 1-4 mM | |

| Neuroprotection in animal models | Various |

Immune Modulation

This compound has been reported to influence immune responses by enhancing nitric oxide synthase gene expression in macrophages. This effect is crucial for the immune system's ability to respond to pathogens effectively. In vitro studies suggest that this compound can increase the production of pro-inflammatory cytokines when used at certain concentrations .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored, particularly against bacterial and viral pathogens. Picolinic acid has demonstrated efficacy in inhibiting various viruses in culture, including HIV and Herpes Simplex Virus (HSV) . The mechanism appears to involve cytotoxic actions that lead to increased apoptosis of infected cells.

Table 2: Antimicrobial Effects of Picolinic Acid

Study on Chromium Picolinate and Insulin Sensitivity

While not directly related to this compound, a study on chromium picolinate provides insights into the broader category of picolinate compounds. This research demonstrated significant improvements in insulin sensitivity among subjects with type II diabetes when supplemented with chromium picolinate . These findings suggest potential metabolic benefits associated with compounds containing the picolinate structure.

Toxicological Assessments

Research has also focused on the toxicity profiles of related compounds. For instance, studies on chromium picolinate have assessed its safety in various animal models, indicating that it does not exhibit significant adverse effects at recommended dosages . Such assessments are crucial for understanding the safety profile of this compound as well.

Eigenschaften

IUPAC Name |

hexyl pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-2-3-4-7-10-15-12(14)11-8-5-6-9-13-11/h5-6,8-9H,2-4,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNQFSCZLUXHABZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20277151 | |

| Record name | hexyl pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20277151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5394-95-6 | |

| Record name | NSC961 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=961 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | hexyl pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20277151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.